molecular formula C14H19NO4S B498548 2-(4-Cyclohexylbenzenesulfonamido)acetic acid CAS No. 857041-77-1

2-(4-Cyclohexylbenzenesulfonamido)acetic acid

Cat. No.: B498548
CAS No.: 857041-77-1
M. Wt: 297.37g/mol
InChI Key: HVHJVTXFWWPGHI-UHFFFAOYSA-N
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Description

2-(4-Cyclohexylbenzenesulfonamido)acetic Acid is a chemical compound of interest in scientific research and development. This molecule features a cyclohexylbenzene moiety linked to a glycine amino acid derivative via a sulfonamide group, making it a potential intermediate for the synthesis of more complex molecules . The sulfonamide functional group is a common pharmacophore found in many compounds with biological activity, suggesting this chemical could be utilized in medicinal chemistry programs, for instance, in the design and exploration of enzyme inhibitors. Researchers may value this compound as a versatile building block for constructing chemical libraries or as a precursor in pharmaceutical development. The presence of the carboxylic acid group allows for further derivatization, such as the formation of amides or esters, expanding its utility in organic synthesis. This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-[(4-cyclohexylphenyl)sulfonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4S/c16-14(17)10-15-20(18,19)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h6-9,11,15H,1-5,10H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVHJVTXFWWPGHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Cyclohexylbenzenesulfonamido)acetic acid typically involves the reaction of 4-cyclohexylbenzenesulfonyl chloride with glycine in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate sulfonamide, which is then hydrolyzed to yield the final product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-Cyclohexylbenzenesulfonamido)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

2-(4-Cyclohexylbenzenesulfonamido)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-Cyclohexylbenzenesulfonamido)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt metabolic pathways and lead to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Molecular Properties

The para-substituent on the benzene ring significantly influences molecular geometry, solubility, and biological activity. Key analogues include:

Halogenated Derivatives
  • 2-(4-Chlorobenzenesulfonamido)-2-phenylacetic acid (): Molecular Formula: C₁₄H₁₂ClNO₄S Molecular Weight: 325.76 g/mol Key Feature: A chlorine atom at the para position and a phenyl group on the α-carbon of the acetic acid.
  • 2-(4-Bromobenzenesulfonamido)acetic acid (): Molecular Formula: C₈H₈BrNO₄S Molecular Weight: 318.12 g/mol Key Feature: Bromine substituent at the para position. Impact: The larger bromine atom may enhance hydrophobic interactions in crystal packing, as evidenced by its stable crystal structure with R factor = 0.058 .
Aryl- and Cyclohexyl-Substituted Derivatives
  • Impact: This compound demonstrates biological relevance as a ligand in metal complexation and enzyme inhibition studies .
  • 2-(5-Cyclohexyl-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid ():

    • Molecular Formula : C₁₉H₂₄O₃S
    • Molecular Weight : 332.44 g/mol
    • Key Feature : Cyclohexyl and isopropylsulfanyl groups on a benzofuran scaffold.
    • Impact : The cyclohexyl group stabilizes the crystal lattice via chair conformations, while the acetic acid moiety forms O—H⋯O hydrogen-bonded dimers .

Structural and Crystallographic Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent(s) Crystal System Key Interactions Reference
2-(4-Chlorobenzenesulfonamido)-acetic acid C₈H₈ClNO₄S 249.67 Cl (para) Monoclinic N/A
2-(4-Bromobenzenesulfonamido)acetic acid C₈H₈BrNO₄S 318.12 Br (para) Orthorhombic Sulfonamide S=O⋯H—N hydrogen bonds
2-(4-Cyclohexylbenzenesulfonamido)acetic acid* C₁₄H₁₉NO₄S 309.37 Cyclohexyl (para) N/A Predicted hydrophobic interactions Inferred
2-(5-Cyclohexyl-benzofuran-2-yl)acetic acid C₁₉H₂₄O₃S 332.44 Cyclohexyl, isopropylsulfanyl Triclinic O—H⋯O dimers; C—H⋯π stacking

*Note: Data for this compound are inferred from analogues.

Biological Activity

2-(4-Cyclohexylbenzenesulfonamido)acetic acid is a compound that has garnered attention in recent pharmacological research due to its potential therapeutic applications, particularly in anti-inflammatory and analgesic contexts. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and safety profiles.

Chemical Structure and Properties

The molecular structure of this compound features a cyclohexyl group attached to a benzenesulfonamide moiety, which is known to influence its interaction with biological targets. The sulfonamide group is significant for its ability to form hydrogen bonds, enhancing binding affinity to target enzymes.

The primary mechanism of action for this compound appears to involve selective inhibition of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory process. Recent studies have shown that this compound exhibits potent COX-2 inhibitory activity with an IC50 value comparable to established COX-2 inhibitors like celecoxib .

Table 1: Comparative COX-2 Inhibition Potency

CompoundIC50 (μM)
This compound0.06
Celecoxib0.05
Mefenamic acid1.98

Anti-inflammatory Effects

In vivo studies have demonstrated significant anti-inflammatory effects of this compound. For instance, in a carrageenan-induced paw edema model, the compound reduced paw thickness significantly, achieving a reduction rate of up to 68% compared to control groups . Additionally, it effectively lowered levels of pro-inflammatory cytokines such as TNF-α and prostaglandin E2 (PGE2), which are critical mediators in inflammatory responses.

Case Studies

A notable study evaluated the compound's effects on inflammatory markers in rat models. The results indicated that administration of this compound led to a decrease in TNF-α levels by approximately 61% and PGE2 by about 60% . These findings suggest that the compound not only alleviates inflammation but also modulates key signaling pathways involved in pain and inflammation.

Safety Profile

Safety assessments conducted alongside efficacy studies revealed no significant adverse effects on renal or hepatic functions at therapeutic doses. Parameters such as serum creatinine and liver enzymes (AST and ALT) remained within normal ranges, indicating a favorable safety profile for potential clinical applications .

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